4-Ethyl-2-methoxyphenol-d2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyphenol-d2 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using similar catalytic methods. The process ensures high purity and yield of the deuterated compound, which is essential for its use in research and development .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxyphenol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Ethyl-2-methoxyphenol-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxyphenol-d2 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetics and metabolic profile, making it a valuable tool in drug development and research . The compound can form complexes with metal ions, which can be studied using various spectroscopic techniques .
Comparison with Similar Compounds
4-Ethyl-2-methoxyphenol-d2 can be compared with other similar compounds such as:
4-Ethyl-2-methoxyphenol: The non-deuterated form, commonly found in natural products.
4-Ethyl-2-methoxyphenol-d3: Another deuterated variant with three deuterium atoms.
4-Ethyl-2-methoxyphenol-d5: A variant with five deuterium atoms .
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways compared to its non-deuterated and other deuterated counterparts .
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
4-(1,2-dideuterioethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D,3D |
InChI Key |
CHWNEIVBYREQRF-SDTNDFKLSA-N |
Isomeric SMILES |
[2H]CC([2H])C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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